Mdmb-chmica
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h8-9,12-13,15-16,20H,5-7,10-11,14H2,1-4H3,(H,24,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKCVHWIDFUBO-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009993 | |
| Record name | MDMB-CHMICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-95-0 | |
| Record name | MDMB-CHMICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-CHMICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-CHMICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6JI7EA6EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Manufacturing Forensics of Mdmb Chmica
Elucidation of Synthetic Pathways and Precursor Chemistry
The manufacturing of MDMB-CHMICA typically involves the coupling of two main precursor molecules: a substituted indole (B1671886) core and an amino acid derivative. The specific reagents and reaction conditions used in this process can leave a distinct chemical signature in the final product.
Common Synthetic Routes (e.g., coupling agents, amino acid precursors)
The synthesis of this compound is generally achieved through the formation of an amide bond between 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and the methyl ester of an amino acid. researchgate.netnih.gov A common precursor for the amino acid portion is L-tert-leucine methyl ester. europa.eu The indole precursor itself can be synthesized from starting materials like indole, indole-3-carboxylic acid, indole-3-carboxylic acid methyl ester, or indole-3-carbaldehyde, which are then alkylated using cyclohexylmethyl bromide. europa.euofdt.fr
The final coupling step necessitates the use of a coupling agent to activate the carboxylic acid. Forensic studies have investigated the use of various coupling agents, including oxalyl chloride, thionyl chloride, and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to understand how they influence the final product and its impurity profile. researchgate.netnih.gov
| Precursor Type | Common Examples |
|---|---|
| Indole Precursors | Indole, Indole-3-carboxylic acid, Indole-3-carbaldehyde |
| Amino Acid Precursor | L-tert-leucine methyl ester |
| Alkylating Agent | Cyclohexylmethyl bromide |
| Coupling Agents | Oxalyl chloride, Thionyl chloride, HATU |
Stereochemical Control in Synthesis (e.g., (S)-enantiomer prevalence)
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-MDMB-CHMICA and (R)-MDMB-CHMICA. europa.eu Analysis of seized samples has overwhelmingly shown a predominance of the (S)-enantiomer. researchgate.netwikipedia.org This is attributed to the use of the naturally abundant and inexpensive L-tert-leucine methyl ester as a precursor, which has the (S)-configuration. researchgate.netwikipedia.orgnih.gov The enantiomeric purity of seized samples is often high, with the (S)-enantiomer accounting for 93.6–99.3% of the mixture. researchgate.net The synthesis is designed to retain this stereochemistry, leading to the prevalence of the (S)-form in illicit markets.
Impurity Profiling and Characterization in this compound Samples
The analysis of impurities in seized drug samples, known as impurity profiling, is a powerful forensic tool. It can provide insights into the synthetic route employed, link different seizures to a common source, and estimate production batch sizes. researchgate.netacs.org
Identification of Synthesis-Related Impurities
Forensic investigations have identified numerous synthesis-related impurities in this compound samples. researchgate.netnih.gov These impurities can arise from unreacted starting materials, side reactions, or the use of specific reagents. For instance, one study identified fifteen key impurities in 61 powder samples. researchgate.netnih.gov A notable impurity, methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate, was found in high abundance in some samples, suggesting a variation in the synthesis pathway. researchgate.netacs.orgnih.gov Another impurity, a triethylammonium (B8662869) salt, has been identified, likely resulting from the use of triethylamine (B128534) as a base during synthesis. beilstein-journals.org
| Impurity | Likely Origin |
|---|---|
| Methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate | Side reaction or alternative synthesis pathway |
| Triethylammonium salt | Use of triethylamine as a base |
| Unreacted Precursors (e.g., 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid) | Incomplete reaction |
Impact of Reaction Conditions on Impurity Signatures (e.g., time, temperature, coupling reagents)
The specific conditions of the synthesis have a direct and significant impact on the resulting impurity profile. researchgate.netnih.gov Controlled synthesis experiments have demonstrated that varying the coupling reagent (e.g., oxalyl chloride vs. thionyl chloride vs. HATU) produces clearly distinguishable impurity signatures. researchgate.netnih.govresearchgate.net Similarly, altering the reaction time and temperature also affects the types and quantities of impurities formed. researchgate.netnih.govresearchgate.net Even syntheses conducted on different days, despite following the same procedure, can result in discriminable impurity profiles, while replicates performed on the same day tend to show similar signatures. researchgate.netnih.gov This sensitivity of the impurity profile to reaction parameters allows forensic chemists to potentially differentiate between batches produced at different times or by different clandestine laboratories.
Degradation Product Analysis of this compound
Understanding the degradation of this compound is important, particularly as the most common route of administration is smoking, which involves high temperatures. nih.govcapes.gov.br Analysis of smoke condensates has revealed that this compound undergoes thermal degradation. nih.govcapes.gov.br Pyrolytic cleavage of the methyl ester and the amide bond leads to the formation of various degradation products. nih.govcapes.gov.br One notable combustion product identified is a novel keto-δ-lactam, a dihydro-1H-pyridoindole-dione. rsc.orgrsc.org The identification of such unique degradation products can serve as valuable markers for toxicologists and drug analysts examining samples from suspected users. rsc.orgrsc.org Stability tests have also identified two degradation products of this compound over time, even without combustion. researchgate.netnih.gov
Thermal Degradation Products (e.g., from simulated smoking)
Since smoking is a primary route of administration for synthetic cannabinoids, studying their thermal degradation is crucial for identifying exposure markers. nih.gov When this compound is subjected to high temperatures, such as those in a smoking scenario, it undergoes significant chemical transformation.
Simulated smoking studies have been developed to trap and analyze the volatile compounds produced during combustion. news-medical.netrsc.org These simulators mimic human inhalation, allowing for the efficient capture of combustion products using methods like twin-trap systems with dry ice/acetone traps. news-medical.net Analysis of the trapped substances, typically via techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), reveals that this compound is volatile, with the parent compound and various degradants being recovered. rsc.org
A key finding from these simulations is the pyrolytic cleavage of the methyl ester and amide bonds of this compound. nih.gov This process leads to the formation of several degradation products. Notably, the combustion of this compound has been shown to produce a novel keto-δ-lactam, specifically a dihydro-1H-pyridoindole-dione, whose structure and formation mechanism have been proposed. news-medical.netrsc.org The identification of such unique thermal degradants provides valuable markers for toxicologists and forensic analysts examining samples from suspected users. news-medical.netrsc.org
Table 1: Identified Thermal Degradation Products of this compound
| Product Type | Description | Analytical Method | Reference |
|---|---|---|---|
| Pyrolytic Cleavage Products | Degradants resulting from the cleavage of the methyl ester and amide bonds. | Smoke Condensate Analysis | nih.gov |
| Novel Keto-δ-lactam | A dihydro-1H-pyridoindole-dione formed during combustion. | UHPLC-ESI-MS, GC-MS | rsc.org |
Stability Studies of this compound and its Degradants
Stability testing is essential for understanding how the chemical profile of a sample might change over time and under various storage conditions. Studies on this compound have identified two primary degradation products that form under controlled stability tests. researchgate.netnih.gov These degradants are distinct from the numerous impurities that arise during synthesis. nih.govresearchgate.net
The formation of these degradation products highlights the compound's potential for chemical alteration after production, which can have implications for forensic analysis, particularly in interpreting the significance of minor components in a seized sample. Research indicates that this compound has a shelf life of at least five years when stored at -20°C. caymanchem.com
Table 2: Degradation Products of this compound from Stability Tests
| Degradant Type | Number Identified | Context | Reference |
|---|---|---|---|
| Degradation Products | Two | Found during stability tests of synthesized this compound. | researchgate.netnih.gov |
Batch Discrimination and Source Attribution Methodologies
Forensic intelligence aims to establish links between drug seizures to understand manufacturing and distribution networks. For this compound, several advanced analytical methodologies are employed to discriminate between production batches and trace them back to a potential common origin.
Application of Impurity Signatures for Forensic Intelligence
Every chemical synthesis process leaves behind a characteristic fingerprint of by-products and unreacted starting materials known as an impurity profile or signature. nih.gov Clandestine laboratories often use different synthesis pathways, precursor chemicals, and reaction conditions (e.g., temperature, reaction time, coupling agents), resulting in unique impurity signatures. researchgate.netnih.govresearchgate.net
Forensic analysis of this compound involves characterizing these synthesis-related impurities. nih.gov In one comprehensive study, fifteen key impurities were identified in seized powder samples. researchgate.netnih.gov The structural elucidation of these impurities provides valuable intelligence about the manufacturing process and the specific precursors used. researchgate.netnih.gov For example, controlled syntheses of this compound using different coupling agents like oxalyl chloride, thionyl chloride, and HATU produced clearly distinguishable impurity profiles. researchgate.netnih.gov Similarly, syntheses performed on different days showed discriminable signatures, whereas replicates from the same day were similar. researchgate.netnih.gov
This approach allows forensic chemists to compare the impurity signatures of different seizures to determine if they originate from the same production batch. researchgate.net For instance, the analysis of a large seizure of forty 1kg samples of this compound revealed one highly abundant impurity in three of the samples, suggesting they were manufactured using a different synthesis pathway. acs.orgnih.gov
Table 3: Key Synthesis-Related Impurities in this compound
| Number of Impurities Assessed | Context | Findings | Reference |
|---|---|---|---|
| 15 Key Impurities | Based on 61 seized powder samples. | Provided insights into manufacturing processes and precursors. | researchgate.netnih.gov |
| 8 New Impurities | Found in controlled laboratory syntheses. | Different coupling agents and conditions created distinct signatures. | researchgate.netnih.gov |
| 1 Specific Impurity (m/z 498) | Identified in a large seizure. | Identified as methyl 2-(2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate; indicated a varying synthesis pathway. | researchgate.netacs.org |
Utilization of Stable Isotope Ratio Mass Spectrometry (IRMS) for Source Tracing
Stable Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the geographical origin and synthetic pathway of organic compounds. fmach.itforensic-isotopes.org It measures the precise ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) within a molecule. fmach.it These ratios are influenced by the geographical source of the precursor chemicals and the specific manufacturing process, providing a unique isotopic signature. forensic-isotopes.org
In the context of this compound, IRMS has been successfully applied to analyze the δ¹³C and δ¹⁵N isotope ratios. researchgate.netnih.gov This analysis is often performed using an elemental analyzer (EA-IRMS) or gas chromatography coupled to IRMS (GC-IRMS). nih.govpolicija.si Studies have combined IRMS data with impurity profiles to create robust chemometric models for linking samples. policija.si
Research on 61 powder samples and 118 herbal blends containing this compound used IRMS to identify three major clusters of samples. nih.gov These clusters, distinguished by their isotopic signatures, likely represented large shipments produced with the same precursor materials that were successively introduced to the market. nih.gov This demonstrates the utility of IRMS in tracing distribution networks on a larger scale. researchgate.netresearchgate.net
Multivariate Data Analysis in Profiling
The large and complex datasets generated from impurity profiling and IRMS require sophisticated statistical tools for interpretation. Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are essential for classifying samples and identifying correlations. researchgate.netnih.gov
PCA is used to reduce the dimensionality of the data, visualizing the relationships between samples based on their chemical profiles. acs.org In the analysis of this compound, PCA has been used to evaluate the relative peak areas of key impurities from liquid chromatography-mass spectrometry (LC-MS) data. researchgate.netnih.gov This allows for the classification of dozens of seized samples into distinct groups or clusters. researchgate.netnih.govresearchgate.net
For example, in a study of 40 seized 1kg samples, PCA and HCA were used to analyze the impurity signatures. acs.orgnih.gov After identifying three outliers, the remaining 37 samples were subdivided into five distinct clusters, suggesting a maximum production batch size of approximately 10 kg for that particular source. researchgate.netacs.orgnih.gov This combination of chemical analysis and multivariate statistics provides powerful, actionable forensic intelligence, demonstrating the necessity of using both analytical techniques to extract the maximum amount of information. nih.govascld.org
Advanced Analytical Methodologies for Mdmb Chmica Detection and Characterization
Spectroscopic Techniques
Spectroscopy is fundamental to the structural analysis of MDMB-CHMICA, offering detailed insights into its molecular framework, functional groups, and stereochemistry.
High-Resolution Mass Spectrometry (HRMS, LC-ESI-QTOF-MS, GC-MS)
Mass spectrometry (MS) is a cornerstone for the detection of this compound in various matrices, including seized materials and biological samples. High-resolution mass spectrometry (HRMS), often coupled with a chromatographic system, provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. acs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of seized drug samples. ofdt.fr In GC-MS analysis, this compound typically undergoes fragmentation upon electron ionization (EI). The resulting mass spectrum shows characteristic fragment ions, although co-elution with similar compounds like MMB-CHMICA can sometimes occur, necessitating the use of different polarity GC columns for resolution. unodc.orgswgdrug.org The EI mass spectrum of this compound shows a molecular ion peak (m/z 384) and several key fragments resulting from the cleavage of the tert-butyl group, the methoxy (B1213986) group, and the amide bond. swgdrug.orgrsc.org
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is another powerful HRMS technique. It is particularly suited for analyzing complex mixtures and biological samples, as it can detect both the parent compound and its metabolites with high sensitivity and specificity. researchgate.netnih.govresearchgate.netresearchgate.net This method has been successfully used to identify this compound in serum and blood samples from intoxication cases. researchgate.netmdpi.comnih.gov The ESI process typically generates a protonated molecule [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to produce characteristic fragment ions for structural confirmation. rsc.orgnih.govresearchgate.net
Table 2: Characteristic Mass Fragments of this compound
| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation of Fragments |
| GC-EI-MS | 384 [M]⁺ | 328, 296, 240, 144, 57 | Loss of tert-butyl; cleavage of amide and ester bonds. swgdrug.orgrsc.org |
| LC-ESI-MS/MS | 385 [M+H]⁺ | 353, 327, 214, 144 | Loss of methanol; loss of methoxycarbonyl; cleavage of amide bond. rsc.orguniklinik-freiburg.de |
Vibrational and Electronic Circular Dichroism (VCD/ECD) Spectroscopy
This compound possesses a chiral center in its tert-leucinate moiety, meaning it can exist as two non-superimposable mirror images (enantiomers). Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. beilstein-journals.orgnih.gov
Studies have consistently shown that commercial samples of this compound exclusively contain the (S)-enantiomer. wikipedia.orgresearchgate.net This was determined by comparing the experimental VCD and ECD spectra of seized samples with spectra calculated using Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net The (S)-configuration is likely due to the use of the naturally abundant and inexpensive L-tert-leucine as a starting material in its synthesis. wikipedia.org While both techniques are valuable, VCD has been reported to be more conclusive than ECD for determining the absolute configuration of some related synthetic cannabinoids. beilstein-journals.orgnih.govresearchgate.net
Ultraviolet-Visible (UV/VIS) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV/VIS) Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima related to its indole (B1671886) chromophore. mdpi.comunibo.itnih.gov Typical spectra show absorption peaks around 215-220 nm and 285-295 nm. mdpi.comunibo.it This technique is often used in conjunction with liquid chromatography for detection and quantification. beilstein-journals.orgnih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to N-H stretching of the amide, C=O stretching of the amide and ester groups, and C-H stretching of the alkyl and aromatic components. mdpi.comacs.orgswgdrug.orgnih.gov
Table 3: Spectroscopic Data (UV/VIS and IR) for this compound
| Technique | Parameter | Observed Value |
| UV/VIS | Absorption Maxima (λmax) | ~220 nm and ~285 nm mdpi.comunibo.it |
| FTIR | N-H Stretch | ~3300 cm⁻¹ |
| FTIR | C=O Stretch (Amide) | ~1640 cm⁻¹ |
| FTIR | C=O Stretch (Ester) | ~1735 cm⁻¹ |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from complex matrices, impurities, or other psychoactive substances before its identification and quantification by a detector. gcms.cz
Liquid Chromatography (LC, UHPLC)
Liquid chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is the premier separation technique for the analysis of this compound and its metabolites. mdpi.combeilstein-journals.orgmdpi.com UHPLC offers higher resolution, faster analysis times, and greater sensitivity compared to conventional LC. gcms.cznih.govdiva-portal.org
These methods typically employ reversed-phase columns (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbeilstein-journals.orgnih.govdiva-portal.org The specific conditions, including the column type, mobile phase composition, and gradient program, are optimized to achieve a good separation of this compound from other compounds that may be present in the sample. nih.govresearchgate.netnih.gov Chiral HPLC methods have also been developed to separate the (R) and (S) enantiomers of this compound, confirming that seized samples are typically enantiopure (S). beilstein-journals.orgnih.govresearchgate.net
Table 4: Example UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) diva-portal.org |
| Mobile Phase A | Water with 0.1% Formic Acid diva-portal.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid diva-portal.org |
| Flow Rate | 0.3 - 0.5 mL/min mdpi.comdiva-portal.org |
| Detection | QTOF-MS, Diode Array Detector (DAD) researchgate.netbeilstein-journals.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of synthetic cannabinoids, valued for its high chromatographic resolution and ability to identify active ingredients through their electron impact-mass spectra (EI-MS). unodc.org However, the analysis of this compound and its isomers by GC-MS is not without its challenges.
Challenges and Solutions in GC-MS Analysis:
A significant issue is the co-elution of structurally similar synthetic cannabinoids. For instance, this compound has been observed to co-elute with MMB-CHMICA when using standard HP-5 columns. unodc.org To overcome this, laboratories can employ GC columns with different polarities, such as the more polar DB-35 column, to achieve separation. unodc.org
Furthermore, the thermal instability of some synthetic cannabinoids can lead to degradation during GC-MS analysis, potentially complicating identification. tandfonline.com Despite these challenges, GC-MS remains a primary method for the identification and quantification of this compound in seized materials, including herbal mixtures and e-liquids. tandfonline.comkcl.ac.uk In such cases, the presence of this compound is confirmed by both GC-MS and other techniques like Nuclear Magnetic Resonance (NMR). tandfonline.com
Table 1: GC-MS Operating Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Inlet Temperature | 200 °C | mdpi.com |
| Injection Mode | Split (50 mL min⁻¹ split flow) | mdpi.com |
| Temperature Program | 60 °C (1 min), ramp to 320 °C at 10 °C min⁻¹, hold for 13 min | mdpi.com |
| Ionization Mode | Electron Impact (EI) at 225 °C, 70 eV | mdpi.com |
| Scan Range | m/z 29–600 | mdpi.com |
Chiral Separation Techniques (Chiral HPLC)
This compound possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers), typically the (S) and (R) forms. The biological activity of these enantiomers can differ significantly, making their separation and identification crucial for a comprehensive toxicological assessment. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.
Research has consistently shown that the (S)-enantiomer of this compound is the predominantly found form in seized samples and commercial products. researchgate.netresearchgate.net This suggests that the synthesis of this compound often starts from the readily available (S)-tert-leucine. beilstein-journals.org
Key Findings from Chiral HPLC Studies:
A self-developed chiral HPLC method was used to assess the enantiomeric purity of this compound in samples from test purchases and police seizures. researchgate.netbeilstein-journals.org
In the majority of analyzed samples, the (S)-enantiomer was found to be almost enantiopure (>98%). researchgate.netugent.be However, some samples contained small amounts (2% to 16%) of the (R)-enantiomer. researchgate.netugent.be
The separation of this compound enantiomers has been successfully achieved using a Chiralpak® IA-3 column in normal phase mode. researchgate.net
Chiral HPLC coupled with photodiode array and quadrupole time-of-flight mass spectrometry (chiral HPLC-PDA-QToF-MS/MS) has confirmed the predominance of the (S)-enantiomer in seized herbal materials, with percentages ranging from 93.6% to 99.3%. researchgate.netnih.gov
Table 2: Chiral HPLC Separation of this compound Enantiomers
| Parameter | (R)-enantiomer | (S)-enantiomer | Reference |
| Retention Time (t_R) | 6.84 min | 7.93 min | beilstein-journals.org |
Advanced Detection and Screening Strategies
The ever-expanding landscape of new psychoactive substances (NPS) necessitates the development of advanced detection and screening strategies that can identify both known and unknown compounds.
Targeted and Non-Targeted Screening Approaches
Forensic laboratories employ both targeted and non-targeted screening approaches to detect synthetic cannabinoids like this compound.
Targeted screening focuses on the detection of a predefined list of known compounds. researchgate.net Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used targeted approach for the selective identification of synthetic cannabinoids. nih.govdrugsandalcohol.ie While sensitive, this method is limited by the availability of reference standards and the need for continuous revalidation as new substances emerge. nih.govdrugsandalcohol.ie
Non-targeted screening , utilizing high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (QTOF) instrumentation, offers a solution to this limitation. nih.govdrugsandalcohol.ie This approach allows for the detection of a wide range of chemical features, enabling the identification of both expected and unexpected compounds and retrospective data analysis. nih.govdrugsandalcohol.iedntb.gov.ua
Application of Automated Data Processing Software (e.g., TASQ, Mass-MetaSite)
To manage the vast amounts of data generated by HRMS, automated data processing software has become indispensable. Programs like TASQ and Mass-MetaSite significantly streamline the identification of metabolites and parent compounds.
Mass-MetaSite is used to analyze LC-MS/MS datasets from in vitro metabolism studies (e.g., using pooled human liver microsomes) to identify potential metabolites. uniklinik-freiburg.denews-medical.net This software can automatically detect and assign chemical structures to metabolites based on the fragmentation patterns of the parent drug. uniklinik-freiburg.denews-medical.netwaters.commoldiscovery.com In one study, Mass-MetaSite identified 10 metabolites of this compound from an incubation sample. uniklinik-freiburg.denews-medical.net
TASQ (Target Analysis for Screening and Quantitation) software is then used to create screening methods based on the metabolite information generated by Mass-MetaSite. uniklinik-freiburg.denews-medical.net This involves creating a database with the name, formula, retention time, and accurate mass of the precursor and fragment ions of potential metabolites. uniklinik-freiburg.deuniklinik-freiburg.de This allows for the rapid and automated screening of authentic samples, with hits being rated based on mass and retention time accuracy, as well as the presence of qualifier ions. uniklinik-freiburg.deuniklinik-freiburg.de
This workflow has proven to be a less laborious and time-consuming alternative to manual data evaluation, enabling the rapid updating of screening methods to include new metabolites. uniklinik-freiburg.denews-medical.netuniklinik-freiburg.de
Integration of Artificial Intelligence and Machine Learning in Identification
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the identification of NPS. These technologies can assist in several key areas:
Predicting Pharmacological Activity: AI-driven generative models and quantitative structure-activity relationship (QSAR) models can be used to predict the potency and toxicological profiles of new psychoactive compounds, even before they are synthesized. mdpi.comresearchgate.net This can act as an early warning system for potentially dangerous new analogues. mdpi.com
Enhancing Analytical Workflows: ML algorithms are being used to enhance mass spectrometry-based techniques by predicting mass spectra for novel compounds and classifying spectra, thereby reducing the time required to identify a new drug. mdpi.comresearchgate.net
Automated Sample Scoring: In activity-based screening assays, ML models can be developed to automatically distinguish between positive and negative samples, matching the accuracy of manual scoring. researchgate.net This is particularly useful for universal screening of novel synthetic cannabinoid receptor agonists. researchgate.net
Specific Compound Identification: A recent study detailed the development of a dual excited-state intramolecular proton transfer (ESIPT) optical probe combined with a deep-learning convolutional algorithm for the specific and rapid identification of MDMB-type synthetic cannabinoids, even differentiating between six variants. nih.gov
This integration of AI and ML offers a promising path forward for tackling the challenges posed by the continuous emergence of new and potent synthetic cannabinoids like this compound. mdpi.comresearchgate.net
Metabolism and Biotransformation Research of Mdmb Chmica
In Vitro Metabolic Profiling Studies (e.g., Human Liver Microsomes, Hepatocytes)
The metabolic profile of MDMB-CHMICA has been extensively investigated using in vitro models that simulate human metabolism. Pooled human liver microsomes (pHLM) are a common tool for these studies, providing a rapid and low-cost method to obtain preliminary data on Phase I metabolites. news-medical.net Assays using pHLM have been successfully applied to identify the main metabolites of this compound. uniklinik-freiburg.degtfch.org These in vitro findings have been compared with metabolic profiles from authentic urine samples of users, confirming that the in vitro models effectively replicate the primary biotransformation pathways observed in vivo. uniklinik-freiburg.degtfch.orgnih.gov In addition to microsomes, human hepatocytes are also utilized, offering a more complete picture of metabolic processes, including both Phase I and Phase II reactions. nih.govnih.gov Studies have shown excellent agreement between the metabolites identified in pHLM incubations and those found in authentic forensic case samples, despite potential variations in relative abundances. news-medical.net
Identification and Characterization of Phase I Metabolites
Phase I metabolism of this compound is dominated by two major biotransformation reactions: hydroxylation and ester hydrolysis. uniklinik-freiburg.degtfch.orgwikipedia.org In total, up to 31 metabolites have been identified in vivo. wikipedia.org These reactions modify the parent compound into more polar molecules.
Oxidative reactions, specifically hydroxylation, are a primary metabolic route for this compound. gtfch.orgnih.gov These hydroxylations predominantly occur on the cyclohexyl methyl (CHM) side chain. nih.gov The cyclohexylmethyl hydroxylated metabolite is considered specific to this compound. uniklinik-freiburg.degtfch.org Further oxidation can also occur, leading to the formation of dihydroxylated metabolites or ketones. researchgate.net Studies using human liver microsomes have confirmed the formation of various monohydroxylated metabolites as key products of Phase I metabolism. nih.gov
Another major metabolic pathway is the hydrolysis of the methyl ester group, which cleaves the ester bond to form a carboxylic acid metabolite. uniklinik-freiburg.degtfch.orgnih.gov This reaction is a common biotransformation for synthetic cannabinoids that contain a tert-leucine methyl ester substituent. researchgate.net The resulting ester hydrolysis product can then undergo further Phase I reactions, such as hydroxylation. gtfch.orgnih.gov This leads to the formation of metabolites like the hydroxylated ester hydrolysis product, which is one of the main metabolites found in urine samples. gtfch.org
| Phase I Metabolites of this compound | Metabolic Pathway |
| Monohydroxylated Metabolite | Hydroxylation of the cyclohexyl methyl side chain |
| Ester Hydrolysis Product | Cleavage of the methyl ester group to form a carboxylic acid |
| Hydroxylated Ester Hydrolysis Product | Ester hydrolysis followed by hydroxylation |
| Dihydroxylated Metabolites | Further oxidation of monohydroxylated metabolites |
Identification and Characterization of Phase II Metabolites (e.g., glucuronidation, if relevant metabolites are identified)
Following Phase I reactions, the metabolites of this compound can undergo Phase II conjugation to further increase their water solubility for excretion. The most relevant Phase II pathway identified for this compound metabolites is glucuronidation. mdpi.com Studies have shown that the primary Phase I metabolites, particularly the mono-hydroxylated forms, are subject to extensive glucuronidation before being excreted in the urine. researchgate.netsemanticscholar.org This indicates that for analytical purposes, a step to cleave these glucuronide conjugates, typically using β-glucuronidase, is beneficial to enhance the sensitivity of detection methods for the underlying Phase I metabolites. semanticscholar.orgjefferson.edufrontiersin.org
| Phase II Metabolites of this compound | Metabolic Pathway |
| Glucuronidated Monohydroxylated Metabolite | Glucuronide conjugation of a hydroxylated Phase I metabolite |
Comparative Metabolism Studies with Analogues (e.g., MDMB-CHMINACA, ADB-CHMICA)
The metabolism of this compound shares similarities with its structural analogues. The metabolism of this compound is noted to be very similar to that of AB-CHMINACA, being dominated by ester cleavage and hydroxylation. uniklinik-freiburg.degtfch.org A key difference arises in the specificity of certain metabolites. While the cyclohexyl-methyl hydroxylated metabolite is specific to this compound, the metabolites formed after ester hydrolysis are not. uniklinik-freiburg.degtfch.org These ester hydrolysis products are likely to also be metabolites of the carboxamide analogue ADB-CHMICA. uniklinik-freiburg.degtfch.org This cross-reactivity is an important consideration for forensic analysis, as the detection of only the ester hydrolysis metabolite may not definitively prove the consumption of this compound alone. uniklinik-freiburg.de
Development of Metabolite-Specific Markers for Analytical Detection
For the reliable and sensitive detection of this compound consumption in urine, specific metabolite markers have been identified. The most suitable targets are metabolites that are both abundant and structurally unique to the parent compound. nih.gov The monohydroxylated metabolite, formed by the oxidation of the cyclohexyl methyl side chain, is considered a specific and suitable marker. uniklinik-freiburg.degtfch.org In addition, the ester hydrolysis product and two further hydroxylated metabolites of this hydrolysis product are also recommended as valuable targets for analytical methods. nih.govresearchgate.net By targeting these key metabolites, analytical screening methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can achieve selective and sensitive detection of this compound intake. nih.gov
| Recommended Metabolite Markers for this compound | Reason for Selection |
| Cyclohexyl-methyl Hydroxylated Metabolite | Specific to this compound |
| Ester Hydrolysis Product | Abundant metabolite |
| Hydroxylated Ester Hydrolysis Products | Abundant metabolites |
Pharmacological Research: Receptor Interactions and Structure Activity Relationships
Cannabinoid Receptor (CB1 and CB2) Binding Affinities and Efficacy
MDMB-CHMICA demonstrates potent activity as a full agonist at both CB1 and CB2 receptors. nih.govresearchgate.neteuropa.eu In vitro studies have consistently shown its high affinity and efficacy, often surpassing that of earlier generations of synthetic cannabinoids. researchgate.netofdt.frmdpi.com
In vitro assays are crucial for quantifying the potency (EC50) and maximal effect (Emax) of compounds like this compound. The EC50 value represents the concentration of a drug that gives a half-maximal response, while Emax indicates the maximum response that can be achieved with the drug.
Studies utilizing various in vitro assay systems, such as cAMP accumulation assays and β-arrestin recruitment assays, have been employed to determine these values for this compound. nih.govugent.be In a cAMP assay, which measures the inhibition of cyclic AMP production upon receptor activation, this compound exhibited an EC50 value of 0.14 nM at the CB1 receptor, with an Emax of 94% compared to the full agonist CP 55,940. ofdt.fr Another study reported an EC50 value of 1.77 nM for this compound at the CB1 receptor. ugent.be
Fluorometric assays of membrane potential have also been used, showing that this compound is a potent agonist at both CB1 (EC50 = 0.45–36 nM) and CB2 (EC50 = 4.6–128 nM) receptors, with a general preference for CB1 activation. researchgate.net
Interactive Data Table: In Vitro Activity of this compound
| Assay Type | Receptor | Parameter | Value | Reference |
| cAMP Assay | CB1 | EC50 | 0.14 nM | ofdt.fr |
| cAMP Assay | CB1 | Emax | 94% | ofdt.fr |
| β-arrestin2 Recruitment | CB1 | EC50 | 1.77 nM | ugent.be |
| Membrane Potential | CB1 | EC50 | 0.45–36 nM | researchgate.net |
| Membrane Potential | CB2 | EC50 | 4.6–128 nM | researchgate.net |
To contextualize the potency of this compound, its receptor agonism is often compared to well-characterized reference compounds like JWH-018 and CP 55,940. ofdt.frnih.gov Research has demonstrated that this compound is significantly more potent than JWH-018, a first-generation synthetic cannabinoid. europa.euofdt.fr
For instance, in a cAMP assay, this compound (EC50 = 0.14 nM) was found to be approximately 8 times more potent than JWH-018 (EC50 = 1.13 nM). ofdt.fr Both compounds acted as full agonists in this assay, with comparable Emax values. ofdt.fr Similarly, when compared to CP 55,940, a classical cannabinoid receptor agonist, this compound often exhibits higher potency. ofdt.frmdpi.com In binding affinity studies, this compound also showed a high affinity for the human CB1 receptor, with a Ki value of 0.41 ± 0.141 nM, which is comparable to or greater than that of JWH-018 and CP 55,940 in similar assays. nih.gov
Interactive Data Table: Comparative Receptor Activity
| Compound | Receptor | EC50 (nM) | Emax (%) | Reference |
| This compound | CB1 | 0.14 | 94 | ofdt.fr |
| JWH-018 | CB1 | 1.13 | 97 | ofdt.fr |
| AB-CHMINACA | CB1 | 0.27 | 94 | ofdt.fr |
| AB-FUBINACA | CB1 | 0.89 | 97 | ofdt.fr |
| CP 55,940 | CB1 | - | 100 (Reference) | ofdt.fr |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. For this compound, these studies have provided valuable insights into the key structural features that determine its high potency.
The indole (B1671886) core is a fundamental component of this compound's structure. Altering this core, for example, by adding a chloro-substituent at different positions, can significantly impact receptor binding affinity. mdpi.comunibo.it
A study investigating five chloroindole analogues of this compound found that the position of the chlorine atom was critical. mdpi.com Chlorination at the 2, 6, and 7 positions of the indole core resulted in compounds that largely retained their high binding affinity for the hCB1 receptor, with the 2-chloro analogue showing the lowest Ki value. mdpi.comresearchgate.net In contrast, chlorination at the 4 and 5 positions led to a reduction in binding affinity compared to the parent compound, this compound. mdpi.comunibo.itresearchgate.net This suggests that the steric and electronic properties of substituents at these positions are crucial for optimal receptor interaction.
Interactive Data Table: hCB1 Receptor Binding Affinities of Chloro-MDMB-CHMICA Analogues
| Compound | Ki (nM) | Reference |
| 2-chloro-MDMB-CHMICA | 0.58 | mdpi.com |
| 6-chloro-MDMB-CHMICA | ~1 | mdpi.com |
| 7-chloro-MDMB-CHMICA | ~1 | mdpi.com |
| 4-chloro-MDMB-CHMICA | ~5 | mdpi.com |
| 5-chloro-MDMB-CHMICA | 9.8 | mdpi.com |
| This compound | ~0.41 | nih.gov |
The tert-leucinate moiety is a defining feature of this compound and plays a critical role in its high potency. mmu.ac.uknih.gov SAR studies have consistently shown that compounds containing a tert-leucinate group (MDMB-compounds) are more potent than their corresponding valine analogues (MMB-compounds). mmu.ac.uk The bulky tert-butyl group of the leucinate moiety appears to enhance the interaction with the cannabinoid receptors. researchgate.net
The replacement of the ester functionality in the tert-leucinate group with a primary amide can also influence activity. Generally, the ester-containing compounds like this compound tend to exhibit higher potency compared to their amide counterparts. ofdt.fr
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-MDMB-CHMICA and (R)-MDMB-CHMICA. core.ac.uk Stereochemistry has a profound impact on the pharmacological activity of this compound.
Research has consistently demonstrated that the (S)-enantiomer is significantly more potent at both CB1 and CB2 receptors than the (R)-enantiomer. researchgate.neteuropa.eu The EC50 values for the (S)-enantiomers at CB1 receptors can be about five times lower than those of the (R)-enantiomers. researchgate.net This difference in potency highlights the specific stereochemical requirements for optimal binding and activation of the cannabinoid receptors. The conformation of the bulky tert-leucinate group is a key factor, with the (S)-configuration allowing for a more favorable interaction within the receptor's binding pocket. researchgate.net
Compound Names Table
| Abbreviation | Full Chemical Name |
| This compound | Methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| CP 55,940 | 2-((1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |
| 5F-AMBICA | (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinamide |
| 5F-AMB | Methyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate |
| 5F-ADB | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| AMB-FUBINACA | Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate |
| MDMB-FUBINACA | Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| 5F-MDMB-PINACA | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| AB-CHMINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
| ADB-CHMINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
| 5F-Cumyl-PEGACLONE | 5-fluoro-1-pentyl-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
| Cumyl-PEGACLONE | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |
| AB-4CN-BUTICA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-cyanobutyl)-1H-indole-3-carboxamide |
| MMB-4CN-BUTINACA | Methyl (1-(4-cyanobutyl)-1H-indazole-3-carbonyl)-L-valinate |
| MDMB-4F-BUTICA | Methyl (1-(4-fluorobutyl)-1H-indole-3-carbonyl)-L-valinate |
| MDMB-4F-BUTINACA | Methyl (1-(4-fluorobutyl)-1H-indazole-3-carbonyl)-L-valinate |
| ADMB-5′Br-INACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide |
| APICA | N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide |
| APINACA | N-(adamantan-1-yl)-1-pentyl-1H-indazole-3-carboxamide |
| AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole |
| THJ-2201 | 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone |
| ADB-FUBICA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide |
| 5F-AB-PINACA-COOH | (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid |
| AB-CHMINACA-COOH | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid |
| 5F-ADB-PINACA-COOH | (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid |
| ADB-CHMICA-COOH | (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |
| ADB-CHMINACA-COOH | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid |
| ADB-FUBICA-COOH | (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |
| ADB-FUBINACA-COOH | (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid |
| MDMB-CHMCZCA | Methyl 2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate |
| EG-018 | Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone |
| 5F-AMBICA | (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinamide |
| 5F-AMB | Methyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate |
| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| STS-135 | N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide |
| 4F-MDMB-BICA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| 5F-MPP-PICA | Methyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-prolinate |
| MMB-4en-PICA | Methyl (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate |
| CUMYL-CBMICA | 1-(cyclohexylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
| ADB-BINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |
| APP-BINACA | N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide |
| 4F-MDMB-BINACA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
| MDMB-4en-PINACA | Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |
| A-CHMINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide |
| 5F-AB-P7AICA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
| 5F-MDMB-P7AICA | Methyl (1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-L-valinate |
| 5F-AP7AICA | N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |
| 5F-MMB-PICA | Methyl (1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-valinate |
| 5F-MDMB-PICA | Methyl (S)-2-((1-(5-fluoropentyl)-1H-indole-3-carbonyl)amino)-3,3-dimethylbutanoate |
| MMB-FUBINACA | Methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)-L-valinate |
| 5F-MMB-PINACA | Methyl (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valinate |
Modulation of Other Ion Channels and Receptors (e.g., T-type Calcium Channels)
Beyond its well-documented activity at cannabinoid receptors, research has revealed that this compound also modulates the function of other critical physiological targets, including T-type calcium channels. nih.govcornell.edu These channels are involved in regulating rhythmicity in the heart and brain, and their modulation may represent an alternative mechanism contributing to the compound's observed toxic effects, such as seizures and cardiac arrhythmias. nih.govcornell.edugenscript.com
Studies utilizing fluorescence-based and electrophysiology assays on human T-type calcium channels expressed in HEK293 cells have demonstrated that this compound is a potent blocker of the Cav3.2 subtype. nih.govbiorxiv.org The compound was found to have an IC50 value of 1.5 μM for Cav3.2 inhibition. nih.govcornell.edugenscript.combiorxiv.org The inhibitory action of this compound on Cav3.2 channels is state-dependent; its blocking effect is significantly enhanced when the channel is in a slow-inactivated state. biorxiv.org Specifically, current inhibition increases from approximately 47% to 80% when the channel is held in this conformation. nih.govcornell.edugenscript.combiorxiv.orgbiorxiv.org
Electrophysiological analysis further elucidated the specific effects of this compound on channel kinetics. The compound significantly shifts the half-activation potential (V0.5) of Cav3.2 by approximately -7mV, facilitating channel opening at more negative membrane potentials. nih.govcornell.edugenscript.combiorxiv.orgresearchgate.net However, it exerts little to no effect on the steady-state inactivation of the channel. nih.govgenscript.combiorxiv.orgresearchgate.net This modulation profile is distinct from that of phytocannabinoids like Δ⁹-THC and CBD, which are known to significantly alter the voltage-dependence of inactivation. cornell.edubiorxiv.orgbiorxiv.org Unlike Δ⁹-THC, this compound does not produce a frequency-dependent block. nih.govcornell.edugenscript.com This potent and distinct modulation of T-type calcium channels suggests a potential mechanism for some of the compound's physiological effects and highlights a possible off-target interaction that is independent of cannabinoid receptor activation. nih.govcornell.edu
Table 1: Electrophysiological Effects of this compound on Cav3.2 T-type Calcium Channels
| Parameter | Finding | Reference |
|---|---|---|
| Target Channel | Cav3.2 (human T-type calcium channel) | nih.govbiorxiv.org |
| Inhibitory Potency (IC50) | 1.5 μM | nih.govcornell.edugenscript.combiorxiv.org |
| State-Dependent Inhibition | Current inhibition increased from 47% to 80% in the slow-inactivated state. | nih.govcornell.edubiorxiv.org |
| Half-Activation Potential (V0.5) | Significantly shifted by -7 mV (from -47 mV to -54.8 mV). | nih.govbiorxiv.orgresearchgate.net |
| Steady-State Inactivation (SSI) | No significant effect observed. | nih.govbiorxiv.orgresearchgate.net |
| Frequency-Dependent Block | Not produced. | nih.govcornell.edugenscript.com |
Computational and In Silico Pharmacology
Computational chemistry, particularly Density Functional Theory (DFT), has been an indispensable tool for the detailed structural and electronic characterization of this compound. researchgate.netresearchgate.net DFT calculations are crucial for determining the absolute configuration of chiral molecules. For this compound, which possesses a stereocenter in its L-tert-leucinate moiety, DFT has been used to compare calculated vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra with experimental data from seized samples. researchgate.netresearchgate.netbeilstein-journals.org This comparative approach has definitively established the (S)-configuration as the form predominantly found in illicit products. researchgate.netresearchgate.net
DFT is also employed to analyze the molecule's fundamental physicochemical properties. nih.govacs.org Electrostatic potential analysis reveals that electrons are primarily distributed on the indole core and the oxygen atoms of the amide linker and ester head. nih.govacs.org The oxygen of the amide is significantly more electron-rich than the ester oxygen, a property attributed to the electron-withdrawing effect of the amide carboxyl group being conjugated with the indole core. nih.govacs.org Frontier molecular orbital analyses, such as calculating the HOMO-LUMO energy gap (reported as 5.24 eV), provide insights into the molecule's chemical reactivity and electronic excitation properties. nih.govacs.org
Furthermore, DFT methods are used to perform conformational searches and geometry optimizations to identify the most stable three-dimensional structures of the molecule. d-nb.info The resulting low-energy conformers are then used for subsequent calculations, such as the simulation of infrared (IR) spectra, which aids in the analytical identification of the compound. researchgate.netd-nb.info These computational analyses provide a foundational understanding of the molecule's structure, stability, and spectroscopic characteristics that is often unattainable through experimental methods alone. researchgate.net
Molecular modeling and docking simulations have provided critical insights into how this compound and related synthetic cannabinoids interact with the human CB1 receptor at an atomic level. frontiersin.orgnih.gov These in silico techniques are used to build computational models of the ligand-receptor complex, predicting the binding pose and key intermolecular interactions that govern affinity and efficacy. frontiersin.org
Docking studies help to rationalize the structure-activity relationships (SAR) observed in laboratory experiments. frontiersin.org For instance, research on chlorinated analogues of this compound showed that substitutions at specific positions on the indole core could either reduce or retain high binding affinity for the hCB1 receptor. mdpi.comresearchgate.net Molecular modeling can explain these findings by showing how the substituted ligand fits within the receptor's binding pocket and which interactions are favorable or unfavorable. mdpi.com
Simulations have revealed that the binding of indole-based carboxamide synthetic cannabinoids involves specific interactions within the CB1 receptor. frontiersin.org Key interactions often include π-π stacking between the ligand's indole core and aromatic residues in the receptor, such as Phenylalanine. frontiersin.org For this compound specifically, modeling studies have highlighted the importance of hydrogen bond formation with the amide group's oxygen and hydrophobic interactions involving the cyclohexyl tail. nih.govacs.org
Table 2: Compound Names Mentioned in Article
| Abbreviation/Common Name | Chemical Name |
|---|---|
| This compound | Methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| AMB-CHMINACA | Methyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |
| Δ⁹-THC | Δ⁹-Tetrahydrocannabinol |
| CBD | Cannabidiol |
| MDMB-FUBICA | Methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| MDMB-CHMCZCA | Methyl 2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate |
| CP 55,940 | 2-((1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl)-5-(2-methyloctan-2-yl)phenol |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| 5F-MDMB-PICA | Methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
| 5F-MMB-PICA | Methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3-methylbutanoate |
| MDMB-FUBINACA | Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |
Forensic and Epidemiological Research Contexts of Mdmb Chmica
Analytical Challenges in Forensic Toxicology of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents significant analytical challenges for forensic toxicology laboratories. tandfonline.comthermofisher.comnih.gov The sheer number and chemical diversity of these substances, which are often created to circumvent existing drug laws, make their detection and identification a complex task. thermofisher.comnih.gov One of the primary hurdles is the constant influx of new compounds, requiring laboratories to continuously update their analytical methods and reference material libraries. tandfonline.comnih.gov
Key challenges in the forensic toxicology of NPS, including MDMB-CHMICA, include:
Lack of Reference Standards: The novelty of many NPS means that certified reference materials are often unavailable, hindering the validation of analytical methods and the accurate quantification of the substance in biological samples. tandfonline.comnih.gov
Rapid Metabolism: Many synthetic cannabinoids, including this compound, are rapidly metabolized in the body. This results in very low concentrations of the parent compound in biological fluids, making detection difficult. nih.gov Analysts must often target metabolites, which requires additional research to identify the major metabolic pathways.
Matrix Effects: Biological matrices such as blood, urine, and hair are complex, and their components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods. core.ac.ukfrontiersin.org This can affect the sensitivity and accuracy of the results. For example, the matrix effect has been observed to decrease the peak area of this compound in some analytical methods. core.ac.uk
Isomeric and Structurally Similar Compounds: The existence of numerous isomers and structurally similar analogues of synthetic cannabinoids makes their differentiation challenging. acs.org This requires high-resolution analytical techniques to ensure accurate identification.
Keeping Pace with a Dynamic Market: The NPS market is incredibly dynamic, with new substances appearing and disappearing in a matter of months. ojp.gov This short turnaround time places a significant burden on forensic laboratories to develop, validate, and implement new detection methods quickly. ojp.gov
To address these challenges, forensic laboratories are increasingly adopting non-targeted testing protocols and high-resolution mass spectrometry (HRAM MS) to screen for a broader range of substances and identify unknown compounds. thermofisher.comojp.govnih.gov
Prevalence and Market Dynamics of this compound within NPS Landscape
This compound emerged on the European drug market around August 2014 and quickly became a prevalent synthetic cannabinoid. europa.eumdpi.com Data from law enforcement seizures and forensic laboratories indicated its widespread availability and use. For instance, in a German study comparing synthetic cannabinoid intoxications before and after a new law in 2016, this compound was the most prevalent synthetic cannabinoid in the period before the law change, found in 24 cases. ofdt.frtandfonline.com Similarly, a 2015 study in Hungary identified this compound as the most frequently detected synthetic cannabinoid that year. mdpi.com
The market for this compound was characterized by:
Source and Trafficking: Bulk powders of this compound were primarily produced by chemical companies in China and then imported into Europe. europa.eu It was then either sold as a powder or processed into commercial smoking mixtures. europa.eu In October 2015, China placed this compound under national drug control legislation. europa.eu
Product Forms: this compound was commonly found in herbal smoking mixtures, often sold under various brand names without disclosing the presence of the synthetic cannabinoid. ofdt.frdrugsandalcohol.ie It was also seized in powder form and, more recently, has been identified in e-liquids for use in electronic cigarettes. ofdt.frcapes.gov.br
Prevalence in Seizures: By July 2016, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol had been notified of over 120 kg of this compound seized, with approximately 67 kg as herbal material and 46 kg in powder form. europa.eu One of the largest single seizures was 40 kg of highly pure powder originating from China. europa.eu In the UK, between 2015 and 2016, this compound was one of the most prevalent NPS detected in prisons. www.gov.uk
Co-occurrence with Other Substances: Seized samples containing this compound often contained other substances. In 31% of reported seizures, it was mixed with other compounds, frequently other synthetic cannabinoids like 5F-AMBICA, 5F-AMB, and AB-CHMINACA. ofdt.fr
The prevalence of specific synthetic cannabinoids can shift rapidly due to legislative changes and the introduction of new compounds. ofdt.frtandfonline.commdpi.com For example, after the implementation of new drug laws in Germany, the prevalence of this compound decreased, while other synthetic cannabinoids like 5F-ADB became more common. ofdt.frtandfonline.com
Matrix-Specific Detection Methodologies in Seized Materials
The detection and analysis of this compound in seized materials depend on the form in which it is found. Forensic laboratories employ various analytical techniques to identify and quantify the compound in different matrices.
Analysis in Herbal Mixtures and Vape Pods
This compound is frequently found sprayed onto or mixed with herbal materials. It has also been detected in the liquid contents of vape pods.
Herbal Mixtures: The concentration of this compound in herbal mixtures can vary significantly, with reported concentrations ranging from 1% to 8%. ofdt.fr Analysis typically involves extracting the active compounds from the plant material using a suitable solvent, followed by identification using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
Vape Pods and E-liquids: The emergence of synthetic cannabinoids in e-liquids and vape pods presents a new challenge. capes.gov.brresearchgate.net These liquid matrices require specific extraction methods to isolate the cannabinoids from other components like propylene (B89431) glycol, vegetable glycerin, and flavorings before analysis by MS techniques. researchgate.netkcl.ac.uk
Detection in Powder Samples and E-liquids
This compound has been seized in powder form, often with high purity.
Powder Samples: Analysis of powder samples has revealed very high concentrations of this compound, often 95% or more. ofdt.fr These samples are typically analyzed using a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), to confirm the structure and purity of the compound. researchgate.netbeilstein-journals.org
E-liquids: The detection of this compound in e-liquids is a growing concern. One study reported the full characterization of this compound in an e-liquid for the first time. kcl.ac.uk The analysis of e-liquids often involves dilution with a suitable solvent followed by direct analysis using LC-MS or GC-MS. kcl.ac.uk
The following table provides a summary of analytical techniques used for the detection of this compound in various seized materials.
| Matrix | Analytical Techniques Used |
| Herbal Mixtures | GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS) ofdt.frnih.govresearchgate.net |
| Vape Pods/E-liquids | HPLC-DAD, HRMS, NMR, GC-MS capes.gov.brresearchgate.netkcl.ac.uk |
| Powder Samples | NMR, HR-MS, Tandem Mass Spectrometry, Chiral HPLC ofdt.frresearchgate.netbeilstein-journals.org |
Impurity Profiling for Forensic Intelligence and Source Tracing
Impurity profiling is a powerful forensic tool used to establish links between different drug seizures, identify manufacturing routes, and trace the origin of illicit substances. uni-rostock.de For synthetic cannabinoids like this compound, which are often produced in clandestine laboratories, the analysis of synthesis-related impurities can provide valuable intelligence.
The process involves:
Identification and Characterization of Impurities: Researchers have identified and structurally elucidated numerous key impurities in seized this compound samples. researchgate.netresearchgate.net These impurities can arise from starting materials, side reactions, or degradation products.
Development of Analytical Methods: Ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) is a key technique for separating and detecting these impurities. nih.govresearchgate.net
Multivariate Data Analysis: Statistical methods like Principal Component Analysis (PCA) are used to analyze the complex impurity profiles and identify clusters of samples with similar chemical signatures, suggesting a common origin or synthesis batch. uni-rostock.deresearchgate.net
A study on the impurity profiling of this compound successfully identified fifteen key impurities. researchgate.net By analyzing these impurities, researchers were able to gain insights into the manufacturing process and the precursor chemicals used. researchgate.netresearchgate.net Another study combined impurity profiling with isotope ratio mass spectrometry (IRMS) to link different seizures. nih.gov This combined approach allowed for the identification of large shipments of this compound likely produced from the same precursor material and subsequently refined into individual synthesis batches. nih.gov
Evolution of Synthetic Cannabinoids and this compound's Position in Generations of SCs
The landscape of synthetic cannabinoids (SCs) has been marked by a rapid and continuous evolution since they first appeared on the drug market. This evolution is often categorized into "generations," characterized by distinct structural features and modifications designed to evade legal controls and enhance potency.
First Generation: The first generation of SCs, emerging around 2008, included compounds like JWH-018, which belongs to the naphthoylindole family. unodc.orgspringermedizin.de
Subsequent Generations: Later generations saw significant structural diversification. This included changes to the core structure (e.g., from indole (B1671886) to indazole), modifications to the linker group (e.g., introducing esters and amides), and alterations to the tail group. unodc.org A major shift occurred in 2013 with the introduction of indazole-based SCs with amide and ester linkers. unodc.org
This compound, which appeared in 2014, is an indole-3-carboxamide derivative and represents a significant compound within this evolutionary timeline. nih.govofdt.fr It was the first synthetic cannabinoid receptor agonist to be formally risk-assessed by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). nih.goveuropa.eu Its structure, featuring a tert-leucinate moiety, places it among the more structurally complex synthetic cannabinoids that have emerged. acs.org The continuous development of new analogs, such as MDMB-CHMCZCA (the carbazole (B46965) analog of this compound), highlights the ongoing efforts by clandestine chemists to create new, unregulated substances. beilstein-journals.orgnih.gov
The following table outlines the key structural features of different generations of synthetic cannabinoids.
| Generation | Key Structural Features | Example Compounds | Year of Emergence (Approx.) |
| First Generation | Naphthoylindoles | JWH-018 | 2008 |
| Second Generation | Modifications to tail group (e.g., fluorination) | AM-2201 | ~2011 |
| Third Generation | Indazole and carbazole cores, amide/ester linkers | AB-CHMINACA, this compound | ~2013-2014 |
| Fourth/Fifth Generations | Further structural modifications, new core systems | 5F-MDMB-PINACA, CUMYL-PeGaClone | 2013-2020 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
